molecular formula C17H17N3OS2 B11153417 2-[2-(4-isopropylphenyl)-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide

2-[2-(4-isopropylphenyl)-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B11153417
M. Wt: 343.5 g/mol
InChI Key: CQDWGLMGRUQTGX-UHFFFAOYSA-N
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Description

2-[2-(4-isopropylphenyl)-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-isopropylphenyl)-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of 4-isopropylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final step involves the acylation of the thiazole derivative with 2-bromoacetamide .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-isopropylphenyl)-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(4-isopropylphenyl)-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-isopropylphenyl)-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-(4-isopropylphenyl)-1,3-thiazole: Similar structure but lacks the acetamide group.

    4-amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol: Contains a triazole ring instead of the acetamide group.

    5-(4-isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol: Contains an oxadiazole ring instead of the acetamide group.

Uniqueness

2-[2-(4-isopropylphenyl)-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide is unique due to its specific combination of the thiazole and acetamide groups, which contribute to its distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C17H17N3OS2

Molecular Weight

343.5 g/mol

IUPAC Name

2-[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C17H17N3OS2/c1-11(2)12-3-5-13(6-4-12)16-19-14(10-23-16)9-15(21)20-17-18-7-8-22-17/h3-8,10-11H,9H2,1-2H3,(H,18,20,21)

InChI Key

CQDWGLMGRUQTGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NC3=NC=CS3

Origin of Product

United States

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